Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl acetoacetate under acidic or basic conditions . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzofuran derivatives, including ethyl 3-(benzofuran-5-yl)-3-oxopropanoate, often involves large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-(benzofuran-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring.
2-Benzoylbenzo[b]furan: A benzofuran derivative with a benzoyl group.
Uniqueness
Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate is unique due to its specific ester and keto functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-(1-benzofuran-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)8-11(14)9-3-4-12-10(7-9)5-6-17-12/h3-7H,2,8H2,1H3 |
InChI Key |
BZGYOHMEEHYFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
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